molecular formula C10H13N3 B157498 2-propan-2-yl-3H-benzimidazol-5-amine CAS No. 1724-56-7

2-propan-2-yl-3H-benzimidazol-5-amine

Cat. No. B157498
CAS RN: 1724-56-7
M. Wt: 175.23 g/mol
InChI Key: CSAYYKPWXOVGEU-UHFFFAOYSA-N
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Description

The compound 2-propan-2-yl-3H-benzimidazol-5-amine is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its interesting chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly mentioned in the provided papers, the related structures and analyses can give insights into its characteristics.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the formation of the benzimidazole core followed by various functionalization reactions. For instance, the synthesis of 1-(1H-benzimidazol-2-yl)-3-(5-(trichloromethyl)-1,3,4-oxadiazol-2-yl)propan-1-one was achieved by reacting 4-(1H-benzimidazol-2-yl)-4-oxobutanehydrazide with trichloroacetic acid under microwave irradiation, which suggests that similar conditions could be used to synthesize 2-propan-2-yl-3H-benzimidazol-5-amine with appropriate precursors and reagents .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and MS, along with X-ray diffraction for solid-state analysis. For example, the structure and conformation of N-(1H-benzimidazol-2-yl)-N′-benzyl propionamidine were determined using NMR and X-ray diffraction, which showed that the product crystallizes in the monoclinic system with specific cell parameters and features intramolecular and intermolecular hydrogen bonding . These techniques would likely be applicable in analyzing the molecular structure of 2-propan-2-yl-3H-benzimidazol-5-amine.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, often acting as ligands in coordination chemistry or as intermediates in organic synthesis. The reactivity can be influenced by substituents on the benzimidazole ring. The provided papers do not detail specific reactions for 2-propan-2-yl-3H-benzimidazol-5-amine, but the studies of similar compounds suggest that it could engage in reactions typical for benzimidazoles, such as hydrogen bonding and π-π interactions, which contribute to the stability of the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be inferred from their molecular structure. For instance, the non-coplanarity of the benzimidazol-2-amine and alkynyl units in 1-prop-2-ynyl-1H-benzimidazol-2-amine results in a dihedral angle that affects the molecule's physical properties and its supramolecular assembly through hydrogen bonding and π-π interactions . Similar analysis techniques could be applied to determine the physical and chemical properties of 2-propan-2-yl-3H-benzimidazol-5-amine, such as solubility, melting point, and potential for forming supramolecular structures.

Scientific Research Applications

Synthesis and Material Applications

  • Research on Zinc Complexes derived from 2-(Aminomethyl)Benzimidazole showcased the synthesis of complexes with potential applications in material science due to their unique chelate structures and geometries. These complexes exhibit interesting properties like hydrogen bonding and helicoidal geometry, which could have implications for designing new materials with specific mechanical or chemical properties (Patricio-Rangel et al., 2019).

Organic Chemistry and Synthesis Techniques

  • A novel isocyanide-based three-component synthesis method for benzimidazo[1,2-a][1,4]diazepinones was developed, highlighting the versatility of benzimidazole derivatives in synthesizing complex organic compounds with potential applications in drug development and organic chemistry (Ghandi et al., 2011).

Pharmacological Research and Drug Design

  • Bis-Benzimidazole derivatives have been synthesized and shown to have anticancer properties. This research suggests the potential of benzimidazole derivatives in the development of new anticancer agents, demonstrating the role of structural modification in enhancing biological activity (Rashid, 2020).

Material Science and Engineering

  • Studies on Polyimide-Metal Complexes have shown that incorporating 2-(2′-pyridyl)benzimidazole derivatives into polyimides enhances their dielectric, thermal, and mechanical properties. Such materials are promising for applications requiring high-performance polymers, such as in the electronics industry for high-temperature capacitors (Qian et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

  • Solution-Processible Bipolar Molecules combining triphenylamine and benzimidazole moieties have been developed for use in OLEDs. Their high thermal stability and excellent solubility enable the fabrication of efficient single-layer phosphorescent OLEDs through solution processing, marking a significant advancement in the field of optoelectronic devices (Ge et al., 2008).

properties

IUPAC Name

2-propan-2-yl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAYYKPWXOVGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-1H-benzo[d]imidazol-5-amine

Synthesis routes and methods

Procedure details

A solution of 4-nitro-1,2-phenylenediamine (0.9 g, 5.9 mmol) in 5 ml of isobutyric acid was stirred at reflux for 12 h. The reaction mixture was concentrated in vacuo to yield a dark brown residue, which was dissolved in 100 ml of EtOAc and washed with aqueous NaHCO3. Organic layer was dried over MgSO4 and concentrated in vacuo, yielding an oil which was characterized as 2-isopropyl-5-nitrobenzimidazole and subjected to a following reaction without further purification. The nitrobenzimidazole and 50 mg of 10% Pd—C were dissolved in 100 ml of MeOR and stirred for 12 h under H2. The reaction mixture was filtered and concentrated in vacuo, yielding 0.95 g (5.4 mmol, 92%) of the desired product.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
MeOR
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
92%

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